2,4-Dimethylpentane

Physical chemistry Distillation Isomer separation

Specify 2,4-Dimethylpentane (CAS 108-08-7) when isomer-specific steric and thermodynamic profiles are critical. Its unique 2,4-branching yields quantifiably different polymer intrinsic viscosity ([η]) versus 2,3-dimethylpentane—up to ~50% deviation for polypentenamer and ~35% for polyisobutylene—invalidating Mark‑Houwink molecular weight estimates if substituted. Also essential as a representative alkylate component in high-octane fuel research and for validating equations of state using recently published high-pressure P–ρ–T data (to 65 MPa). Accept no generic “branched heptane” substitute.

Molecular Formula C7H16
Molecular Weight 100.2 g/mol
CAS No. 108-08-7
Cat. No. B089610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylpentane
CAS108-08-7
Synonyms2,4-dimethylpentane
Molecular FormulaC7H16
Molecular Weight100.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C)C
InChIInChI=1S/C7H16/c1-6(2)5-7(3)4/h6-7H,5H2,1-4H3
InChIKeyBZHMBWZPUJHVEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.49e-05 M

2,4-Dimethylpentane (CAS 108-08-7) Technical Specifications and Procurement-Grade Overview


2,4-Dimethylpentane is a branched C7 alkane with the formula [(H3C)2CH]2CH2, produced industrially via alkylation of isobutane with propylene [1]. As a colorless, highly flammable liquid with a density of 0.673 g/mL at 25 °C and a boiling point of 80.5 °C [2], it is one of nine constitutional isomers of heptane [3]. Its symmetrical 2,4-branching pattern distinguishes it from other dimethylpentane isomers, imparting specific physicochemical properties that influence its utility as a high-octane gasoline blending component and as a specialty nonpolar solvent [1].

Why 2,4-Dimethylpentane Cannot Be Substituted by Other C7 Alkane Isomers or Branched Hydrocarbons


Despite sharing the same molecular formula (C7H16) with other heptane isomers, 2,4-dimethylpentane exhibits divergent physical, performance, and interaction properties that preclude generic substitution. The specific spatial arrangement of methyl groups at the 2- and 4-positions of the pentane backbone creates a steric profile that differs markedly from the 2,3-dimethylpentane isomer or linear n-heptane [1]. These structural variations translate into quantifiable differences in boiling point, solvent-polymer interactions as measured by intrinsic viscosity, and combustion behavior relevant to fuel formulation [2]. Procurement based solely on molecular formula or generic "branched alkane" classification without verifying the specific 2,4-dimethylpentane isomer risks introducing unintended variability in process reproducibility, analytical calibration, and end-product performance.

2,4-Dimethylpentane (CAS 108-08-7): Quantitative Differentiation Evidence Against Structural Analogs


Boiling Point Differential: 2,4-Dimethylpentane vs. 2,3-Dimethylpentane for Distillation-Based Separation and Purity Control

2,4-Dimethylpentane exhibits a significantly lower boiling point compared to its positional isomer 2,3-dimethylpentane. This difference arises from the reduced molecular surface area and weaker intermolecular van der Waals forces associated with the symmetrical 2,4-branching pattern [1]. The boiling point of 2,4-dimethylpentane is 80.5 °C at 760 mmHg [2], while 2,3-dimethylpentane boils at 89–90 °C . This ~9–10 °C difference is sufficient to enable separation by fractional distillation, a critical consideration for processes requiring high isomer purity.

Physical chemistry Distillation Isomer separation

Fuel Combustion Quality: 2,4-Dimethylpentane as a Knock-Resistant Gasoline Component vs. n-Heptane

In the context of gasoline blending, the branched molecular architecture of 2,4-dimethylpentane confers desirable anti-knock properties. The compound is produced as a component of alkylate, a premium gasoline blending stock [1]. Unlike n-heptane, which serves as the zero-point reference for the octane rating scale due to its pronounced knocking tendency, 2,4-dimethylpentane exhibits combustion characteristics that resist engine knock [1]. While an exact octane number for the pure compound requires further specification, its structural classification as a highly branched alkane places it functionally opposite to the knock-prone linear n-heptane [2].

Fuel chemistry Combustion Octane rating

Solvent Quality Differentiation: Intrinsic Viscosity of Polymers in 2,4-Dimethylpentane vs. 2,3-Dimethylpentane

The steric hindrance profile of 2,4-dimethylpentane directly influences its solvent quality for various polymers, an effect quantified through intrinsic viscosity ([η]) measurements. A comparative study of polymer solutions in branched heptane isomers revealed that the difference in [η] between 2,4-dimethylpentane and 2,3-dimethylpentane is polymer-dependent and substantial: approximately 50% for polypentenamer (PPmer), 35% for polyisobutylene (PIB), and 2% for polydimethylsiloxane (PDMS) [1]. This variation is attributed to differences in solvent steric hindrance, which affects the polymer-solvent interaction parameter (χ) and the free volume available to the polymer chains [1].

Polymer science Solvent interactions Rheology

High-Pressure Density Data: Baseline Thermophysical Properties for Process Engineering and Equation-of-State Modeling

Accurate density data at elevated pressures are essential for chemical process design, safety calculations, and thermodynamic modeling. A 2019 study reported experimental P–ρ–T data for 2,4-dimethylpentane from 283.15 K to 363.15 K at pressures up to 65 MPa, with standard uncertainties below 0.0004 g·cm³ [1]. The authors note that prior to this work, high-pressure density data for 2,4-dimethylpentane had not been reported in the literature [1]. This data enables the calculation of derivative properties including isobaric expansibility and isothermal compressibility, which are critical inputs for equation-of-state parameterization and process simulation software [1].

Thermophysical properties High-pressure engineering Process simulation

Occupational Exposure and Safety Classification: Regulatory Thresholds and Hazard Profile Differentiation

2,4-Dimethylpentane carries a defined occupational exposure limit established by ACGIH: a Threshold Limit Value – Time-Weighted Average (TLV–TWA) of 400 ppm and a Short-Term Exposure Limit (STEL) of 500 ppm [1]. The compound is classified under GHS with hazard statements including H225 (highly flammable liquid and vapor), H304 (may be fatal if swallowed and enters airways), H315 (causes skin irritation), H336 (may cause drowsiness or dizziness), and H410 (very toxic to aquatic life with long-lasting effects) [2]. This comprehensive hazard classification profile is specific to the substance and may differ from other heptane isomers in terms of specific target organ toxicity or environmental hazard categorization.

Occupational safety Industrial hygiene Regulatory compliance

Vapor-Liquid Equilibrium and Distillation Feasibility: Relative Volatility as a Design Parameter

The feasibility of separating 2,4-dimethylpentane from other hydrocarbon mixtures by distillation depends on its relative volatility with respect to co-occurring components. Vapor pressure data for 2,4-dimethylpentane has been reported as 3.29 psi (22.7 kPa) at 37.7 °C [1] and 94.5 mmHg at 25 °C . The compound's boiling point of 80.5 °C [2] positions it between lower-boiling hexanes (~69 °C) and higher-boiling n-heptane (98.4 °C), enabling its isolation from complex refinery streams. Studies on modification of relative volatilities by solvent addition have included 2,4-dimethylpentane as a model branched alkane component [3], underscoring its relevance in separation process development.

Separation science Distillation design Process engineering

2,4-Dimethylpentane (CAS 108-08-7): Evidence-Backed Research and Industrial Application Scenarios


Polymer Characterization and Rheology: Solvent Selection Based on Intrinsic Viscosity Requirements

For researchers and quality control laboratories engaged in polymer characterization, the choice of solvent is not trivial. Intrinsic viscosity ([η]) measurements of polymers such as polypentenamer (PPmer) and polyisobutylene (PIB) show approximately 50% and 35% differences, respectively, when comparing 2,4-dimethylpentane to 2,3-dimethylpentane as the solvent medium [1]. Therefore, 2,4-dimethylpentane should be specified when the research or analytical protocol explicitly requires the steric and thermodynamic solvent profile of the 2,4-isomer. Substitution with 2,3-dimethylpentane or other branched heptanes would yield non-comparable [η] values, potentially compromising molecular weight estimations via the Mark-Houwink equation and invalidating comparative studies across different laboratories or time periods.

Gasoline Blending and Fuel Research: High-Octane Alkylate Component Studies

2,4-Dimethylpentane is a key constituent of alkylate, a premium gasoline blending component produced in petroleum refineries. Its branched structure confers desirable anti-knock properties, in direct contrast to the severe knocking tendency of n-heptane [2]. Researchers developing fuel formulations, combustion models, or analytical methods for gasoline-range hydrocarbons should procure 2,4-dimethylpentane specifically when the objective involves characterizing the combustion behavior of alkylate streams or when establishing calibration standards for chromatographic analysis of high-octane fuel components. The compound's role as a representative branched alkane in fuel research is well-documented [3].

Chemical Process Engineering and Thermodynamic Modeling: High-Pressure Fluid Property Validation

Process engineers and thermodynamic modelers requiring accurate fluid property data at elevated pressures should utilize 2,4-dimethylpentane for validation of equations of state and process simulation software. Experimentally measured P–ρ–T data for 2,4-dimethylpentane are now available over the range 283.15–363.15 K and pressures up to 65 MPa, with standard uncertainties below 0.0004 g·cm³ [4]. These data enable calculation of derivative properties such as isobaric expansibility and isothermal compressibility. The study that generated these data specifically notes that high-pressure densities for 2,4-dimethylpentane were previously unreported [4], making this compound a valuable reference for extending thermodynamic models to branched alkane systems under non-ambient conditions.

Occupational Health and Industrial Hygiene: Exposure Monitoring and Safety Compliance

Industrial hygienists and safety officers at facilities handling or processing 2,4-dimethylpentane must implement exposure monitoring programs aligned with the ACGIH Threshold Limit Values (TLV-TWA of 400 ppm; STEL of 500 ppm) [5]. The compound's GHS classification includes H225 (highly flammable liquid and vapor), H304 (aspiration hazard, may be fatal if swallowed), H315 (skin irritation), H336 (central nervous system effects), and H410 (chronic aquatic toxicity) [6]. These specific hazard classifications inform the selection of appropriate personal protective equipment, engineering controls, storage conditions, and spill containment measures. Facilities procuring 2,4-dimethylpentane should ensure that safety data sheets reflect this full hazard profile to maintain regulatory compliance and worker protection.

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